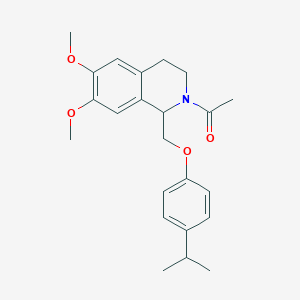
1-(1-((4-isopropylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-(1-((4-isopropylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanone is a useful research compound. Its molecular formula is C23H29NO4 and its molecular weight is 383.488. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-(1-((4-isopropylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanone, also referred to as a tetrahydroisoquinoline derivative, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. Its unique structural features contribute to its potential therapeutic applications, particularly in the treatment of various diseases.
Chemical Structure and Properties
The compound is characterized by the following molecular formula and weight:
- Molecular Formula : C₁₈H₁₉NO₄
- Molecular Weight : 305.35 g/mol
The structure includes a tetrahydroisoquinoline core, which is known for its pharmacological relevance. The presence of methoxy and isopropylphenoxy groups enhances its lipophilicity and biological activity.
Pharmacological Profiles
Research indicates that tetrahydroisoquinoline derivatives exhibit a range of biological activities including:
- Antioxidant Activity : Compounds in this class can scavenge free radicals, thereby reducing oxidative stress.
- Anti-inflammatory Effects : Studies have shown that these compounds can inhibit pro-inflammatory cytokines, making them potential candidates for treating inflammatory diseases.
- Neuroprotective Properties : Some derivatives demonstrate protective effects on neuronal cells, suggesting their role in neurodegenerative disease management.
The biological activity of this compound may be attributed to several mechanisms:
- Receptor Modulation : The compound may interact with various receptors such as dopamine and serotonin receptors, influencing neurotransmitter levels.
- Enzyme Inhibition : It may inhibit enzymes involved in inflammatory pathways or oxidative stress responses.
Study 1: Antioxidant Activity
A study conducted on similar tetrahydroisoquinoline derivatives demonstrated significant antioxidant properties. The compounds were tested using DPPH radical scavenging assays, showing IC50 values comparable to well-known antioxidants like ascorbic acid. This suggests potential use in formulations aimed at reducing oxidative damage.
Study 2: Anti-inflammatory Effects
In vitro studies have shown that the compound can downregulate the expression of TNF-alpha and IL-6 in macrophages stimulated with lipopolysaccharides (LPS). This anti-inflammatory effect indicates a possible therapeutic application in conditions such as rheumatoid arthritis.
Study 3: Neuroprotection
Research involving neuroblastoma cell lines indicated that treatment with the compound resulted in reduced apoptosis under oxidative stress conditions. This highlights its potential as a neuroprotective agent against diseases like Alzheimer's.
Comparative Analysis with Related Compounds
| Compound Name | Structure | Unique Features |
|---|---|---|
| 1-(3,4-Dimethoxybenzyl)-6,7-dimethoxy-tetrahydroisoquinoline | Structure | Different benzyl group; varied biological activity potential. |
| 6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)propan-1-one | Structure | Lacks isopropylphenoxy substitution; different pharmacological profiles. |
The comparative analysis reveals that the unique substitution pattern of this compound may enhance its bioactivity compared to other derivatives.
Eigenschaften
IUPAC Name |
1-[6,7-dimethoxy-1-[(4-propan-2-ylphenoxy)methyl]-3,4-dihydro-1H-isoquinolin-2-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29NO4/c1-15(2)17-6-8-19(9-7-17)28-14-21-20-13-23(27-5)22(26-4)12-18(20)10-11-24(21)16(3)25/h6-9,12-13,15,21H,10-11,14H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVMICSXQSOTYHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC2C3=CC(=C(C=C3CCN2C(=O)C)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













